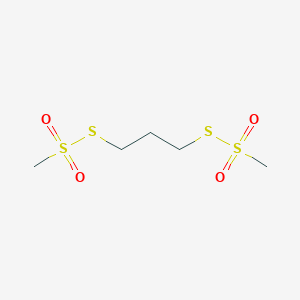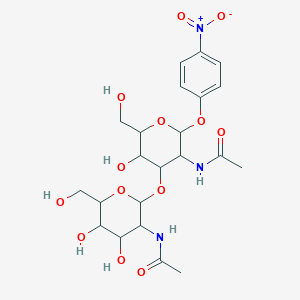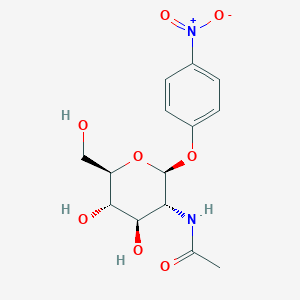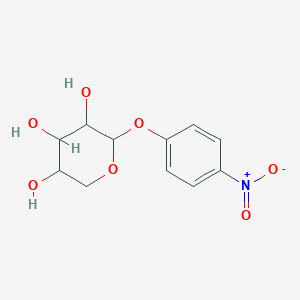
1,3-Bis(methylsulfonylsulfanyl)propane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-bis(methylsulfonylsulfanyl)propane and related compounds involves complex reactions that yield various derivatives with different functional groups. For example, stereochemical features of related disulfoxides and their copper(II) complexes have been explored, indicating the intricate nature of synthesizing such compounds and their potential for forming metal complexes (Calligaris, Melchior, & Geremia, 2001).
Molecular Structure Analysis
The molecular structure of compounds related to 1,3-bis(methylsulfonylsulfanyl)propane has been analyzed through methods such as X-ray crystallography. For instance, the structure of meso forms of related compounds has been determined, showing specific bond lengths and angles that contribute to their stability and reactivity (Calligaris, Melchior, & Geremia, 2001).
Chemical Reactions and Properties
The chemical reactivity of 1,3-bis(methylsulfonylsulfanyl)propane derivatives involves interactions with various reagents and catalysts, leading to a range of products. Research on the reaction of similar compounds with different anions or metal salts can provide insights into the types of chemical reactions and properties these compounds exhibit (Levason, McAuliffe, & Murray, 1976).
Physical Properties Analysis
The physical properties of such compounds, including their melting points and enthalpies of fusion, have been determined using techniques like differential scanning calorimetry. This data is crucial for understanding the conditions under which these compounds are stable and how they interact with their environment (Calligaris, Melchior, & Geremia, 2001).
Chemical Properties Analysis
The chemical properties of 1,3-bis(methylsulfonylsulfanyl)propane and its derivatives are influenced by their molecular structure. The presence of sulfanyl and sulfonyl groups contributes to their reactivity and potential applications in synthesis and coordination chemistry. Studies on their reactions with ammonia and amines further demonstrate the chemical versatility of these compounds (Hong, 1981).
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
- Cationic Polymerization Study : The cationic polymerization of 1,3-bis(P-vinylphenyl)propane was studied using stopped-flow spectroscopy, showing bathochromic shift absorption, suggesting stabilization of the cationic center by intramolecular interaction, which facilitates cyclopolymerization (Nishimura et al., 1983).
Chemical Synthesis and Organic Chemistry
- Synthesis of Tetramethyl Derivative : A new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), was synthesized, involving copper-free Huisgen cycloaddition (Fall et al., 2021).
- Novel N, N′-Bis(sulfonamide) Derivatives : 1,3-difunctionalized 2-sulfonamidopropane derivatives were synthesized via regioselective ring opening reactions of 2-(bromomethyl)-1-sulfonylaziridines, offering a new route in organic synthesis (Azizi & Khalili, 2020).
Semiconductor and Electronic Applications
- Semiconductor Copper Electroplating : Bis-(3-sodiumsulfopropyl disulfide) (SPS), used in semiconductor copper electroplating, was investigated. SPS decomposition and oxidation were studied, revealing that 1,3-propanedisulfonic acid (PDS) was a stable by-product, influencing the electroplating process (Hung et al., 2008).
Environmental Applications
- Desulfurization Study : 1,2-Dimethylimidazolium ionic liquid, 2,2-bis((1,2-dimethylimidazolium)methyl)propane-1,3-diol hexafluorophosphate, was investigated as an adsorbent for removing aromatic heterocyclic sulfur compounds from model fuels (Cai, Song, & Liang, 2015).
Quantum Chemistry
- Quantum Chemical Study : The molecular structure of 1,3-dibromo-2,2-bis(bromomethyl)propane was analyzed using quantum chemistry methods, exploring its geometric configuration and spectral properties (Peng, 2014).
Coordination Chemistry
- Coordination Complexes with Multidentate Ligands : The formation of complexes by open-chain tetrathioethers, including 1,3-bis(2-methylthioethylthio)propane, with divalent metal salts was studied, contributing insights into the donor properties of these tetrathioethers (Levason, Mcauliffe, & Murray, 1976).
Mass Spectrometry
- Mass Spectral Analysis of Dithioethers : Mass spectra of various dithioethers, including 1,3-bis(phenylthio)propane, were reported, providing valuable information on their fragmentation patterns and novel sulfur- and nitrogen-containing heterocycles (McAuliffe et al., 1978).
Oxidation Studies
- Oxidation of Dithia Compounds : Comparative studies on the oxidation of 1,3-bis(methylthio)propane and related compounds were conducted, revealing distinct behaviors in oxidation patterns and providing insights into their oxidation mechanisms (González & Podlech, 2021).
Crystallography and Structural Chemistry
- Conformational Studies of Pyrazolo[3,4-d]pyrimidine Derivatives : Gas-phase conformational studies of 1,3-bis(4,6-diethylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propane and related compounds were performed, exploring intramolecular π–π interactions and geometrical parameters (Yadava, Singh, & Roychoudhury, 2011).
Eigenschaften
IUPAC Name |
1,3-bis(methylsulfonylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S4/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFJBJNUNSBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(methylsulfonylsulfanyl)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















